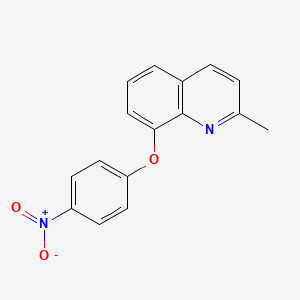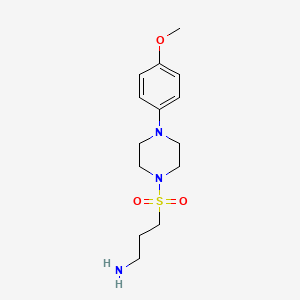
3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name for this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research conducted by Bektaş et al. (2007) delves into the synthesis of novel triazole derivatives, including those utilizing a piperazine framework similar to the compound , demonstrating antimicrobial activities against various microorganisms. This study highlights the potential application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Receptor Antagonism
Yoon et al. (2008) explored the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, finding that certain compounds exhibit significant activity. This research underscores the compound's relevance in studying receptor-ligand interactions and potentially developing therapeutics targeting specific receptors (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Crystal Structure Analysis
Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on piperazine derivatives, offering insights into their molecular structures and interactions. These findings are crucial for understanding the structural basis of the compound's reactivity and potential binding mechanisms (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Bioactive Compound Development
Perrone et al. (2009) investigated piperazine sulfonamides as β3-Adrenoceptor agonists, identifying compounds with significant activity. This research is pivotal for the development of new treatments for conditions mediated by the β3-Adrenoceptor, showcasing the diverse therapeutic potentials of piperazine derivatives (Perrone, Bleve, Santandrea, Vitale, Niso, & Scilimati, 2009).
Analytical Method Development
Fournier et al. (2008) developed a new sampling and analytical method for the determination of amines in ambient air, including those related to piperazine structures. This methodology is essential for environmental monitoring and ensuring safety in areas where such compounds are used or produced (Fournier, Lesage, Ostiguy, & Huu Van Tra, 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, given the activities observed for structurally similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFYWBXRMGTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
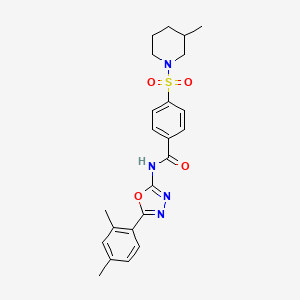
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)
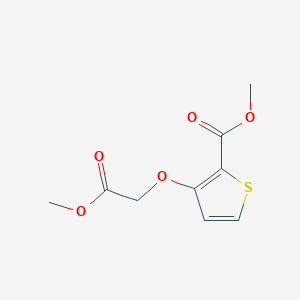
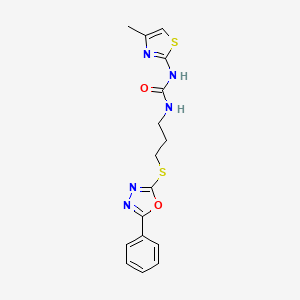
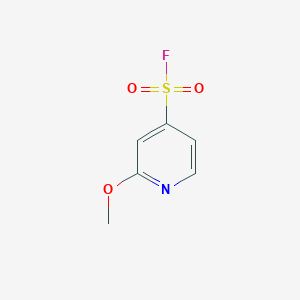

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)
![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)
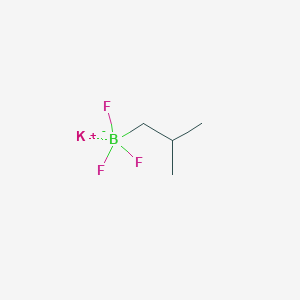
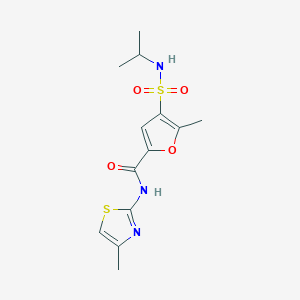

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)

